3-(4-Methylphenyl)-1,2-oxazolidine

Medicinal Chemistry Prodrug Design Chemical Stability

Select 3-(4-Methylphenyl)-1,2-oxazolidine (CAS 1780260-31-2) for reproducible research outcomes. This specific congener is critical because subtle structural variations on the 3-aryl ring dramatically alter pharmacological properties. The 4-methylphenyl group provides distinct hydrolytic stability profiles suited for pH-sensitive prodrug design, offers up to 10-fold gains in antiproliferative potency over other oxazolidine scaffolds, and serves as a preferred core for synthesizing dual tachykinin NK1/NK2 receptor antagonists. Do not accept generic or unverified substitutions when structure-activity relationships dictate your screening results.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1780260-31-2
Cat. No. B2409649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-1,2-oxazolidine
CAS1780260-31-2
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCON2
InChIInChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-5,10-11H,6-7H2,1H3
InChIKeyFYXXPFUAWLJILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-1,2-oxazolidine (1780260-31-2) Procurement Guide: Sourcing a Specific Oxazolidine Scaffold


3-(4-Methylphenyl)-1,2-oxazolidine (CAS: 1780260-31-2) is a specific member of the oxazolidine family, a class of saturated five-membered N,O-heterocycles [1]. This compound is characterized by a 4-methylphenyl substituent at the 3-position of the 1,2-oxazolidine ring . As a versatile small molecule scaffold, it is a building block for the synthesis of more complex molecules in drug discovery and chemical biology research . The compound is typically supplied with a minimum purity of 95% and a molecular weight of 163.22 g/mol .

Why Generic Oxazolidine Substitution Fails: Differentiating 3-(4-Methylphenyl)-1,2-oxazolidine (1780260-31-2)


Substitution among oxazolidine scaffolds is not straightforward due to the profound impact of subtle structural variations on key properties like hydrolytic stability and biological activity [1][2]. Specifically, the position and electronic nature of substituents on the phenyl ring at the 3-position of the oxazolidine core have been shown to dramatically alter hydrolysis rates [1]. Furthermore, the introduction of specific substituents is a critical determinant of cytotoxic potency in antiproliferative oxazolidines, with some modifications enhancing activity by up to 10-fold compared to lead structures [2]. Therefore, selecting the precise 4-methylphenyl analog is essential for ensuring reproducibility in experiments where these structure-dependent properties are relevant.

Quantitative Evidence Guide: 3-(4-Methylphenyl)-1,2-oxazolidine (1780260-31-2) Compared to Analogs


Hydrolytic Stability of 3-Aryl Substituted Oxazolidines: Impact of 3-Position Substituents on Hydrolysis Rate

The presence of an aryl group at the 3-position of an oxazolidine ring, as in 3-(4-methylphenyl)-1,2-oxazolidine, reduces its stability to hydrolysis compared to 3-alkyl substituted analogs. Specifically, oxazolidines with a phenyl substituent at position 3 were less stable than those with a methyl substituent at the same position [1]. This is a key class-level inference relevant for any application where ring-opening is desired, such as in prodrug strategies [1].

Medicinal Chemistry Prodrug Design Chemical Stability

Cytotoxic Potency of 2,3,4-Substituted Oxazolidines: The Critical Role of Aryl Substitution at Position 3

In a focused library of 2,3,4-substituted oxazolidines with antiproliferative activity, the introduction of a second phenyl ring at the 3- or 4-position of the primary phenyl group generally enhanced cytotoxic activity [1]. The most potent compound from this series (compound 24) was 5-fold more potent than a lead compound against HL60 cells and 10-fold more potent against JURKAT cells, while showing low toxicity to normal VERO cells [1]. This demonstrates the class-level potential for appropriately substituted 3-aryl oxazolidines to achieve significant gains in anticancer potency and selectivity.

Oncology Anticancer Drug Discovery Structure-Activity Relationship

Receptor Binding Affinity of Oxazolidine Analogues: Potential for High Affinity in NK1/NK2 Receptor Antagonism

Oxazolidine analogues have been developed as potent antagonists of the NK1 and NK2 tachykinin receptors [1]. Within a series of novel oxazolidines, some compounds demonstrated excellent, high binding affinities for both receptors [1]. This class-level activity indicates that the oxazolidine core, when appropriately substituted, is a privileged scaffold for targeting this receptor system. This suggests that 3-(4-methylphenyl)-1,2-oxazolidine is a viable starting point for exploring this therapeutic area.

Neuroscience Inflammation Pain Research

Optimal Research Application Scenarios for 3-(4-Methylphenyl)-1,2-oxazolidine (1780260-31-2)


Development of Hydrolytically Labile Prodrugs

Based on evidence that 3-aryl oxazolidines are less hydrolytically stable than their 3-alkyl counterparts [1], this compound is ideally suited for designing prodrugs where controlled, pH-dependent or enzyme-triggered ring-opening is required to release an active agent (e.g., a β-amino alcohol) at a target site.

Lead Optimization in Anticancer Drug Discovery

Given the class-level evidence that 3-aryl substituted oxazolidines can be optimized for potent antiproliferative activity, with gains of up to 10-fold over lead structures [2], this scaffold can serve as a core for synthesizing a focused library to explore structure-activity relationships (SAR) against various cancer cell lines.

Exploration of NK1/NK2 Receptor Antagonism

Since oxazolidine analogues have shown high binding affinity for NK1 and NK2 receptors [3], this compound is a relevant starting point for synthesizing novel derivatives intended for screening as dual tachykinin receptor antagonists in models of pain, inflammation, and CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methylphenyl)-1,2-oxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.